3-Amino-5-(trifluoromethyl)benzoic acid

Catalog No.
S667458
CAS No.
328-68-7
M.F
C8H6F3NO2
M. Wt
205.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Amino-5-(trifluoromethyl)benzoic acid

CAS Number

328-68-7

Product Name

3-Amino-5-(trifluoromethyl)benzoic acid

IUPAC Name

3-amino-5-(trifluoromethyl)benzoic acid

Molecular Formula

C8H6F3NO2

Molecular Weight

205.13 g/mol

InChI

InChI=1S/C8H6F3NO2/c9-8(10,11)5-1-4(7(13)14)2-6(12)3-5/h1-3H,12H2,(H,13,14)

InChI Key

WBTHOSZMTIPJLR-UHFFFAOYSA-N

SMILES

C1=C(C=C(C=C1C(F)(F)F)N)C(=O)O

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)N)C(=O)O

The exact mass of the compound 3-Amino-5-(trifluoromethyl)benzoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

3-Amino-5-(trifluoromethyl)benzoic acid (CAS 328-68-7) is a highly versatile, trifunctional aromatic building block extensively utilized in pharmaceutical chemistry, particularly in the synthesis of kinase inhibitors and advanced peptide therapeutics . Featuring a carboxylic acid, a primary amine, and a strongly electron-withdrawing trifluoromethyl (-CF3) group arranged in a meta-substitution pattern, this compound offers a unique physicochemical profile . With a LogP of 2.72 and a predicted pKa of 3.93, it is highly valued for its ability to enhance the lipophilicity, metabolic stability, and target binding affinity of downstream active pharmaceutical ingredients . In industrial procurement, it is a critical raw material for solution-phase peptide synthesis and the development of noncovalent enzyme inhibitors, where the -CF3 moiety is required to access specific hydrophobic binding pockets .

Research Fit

Reported fit for solution-phase peptide synthesis
-CF₃ handle for metabolic stability design
Rigid 1,3,5-substitution scaffold for peptidomimetics

Attempting to substitute 3-Amino-5-(trifluoromethyl)benzoic acid with non-fluorinated analogs, such as 3-aminobenzoic acid or 3-amino-5-methylbenzoic acid, fundamentally compromises both synthetic processability and downstream pharmacological efficacy [1]. The absence of the -CF3 group drastically alters the electronic landscape of the aromatic ring; specifically, it increases the nucleophilicity of the amine, which can lead to uncontrolled self-polymerization during carboxyl activation unless costly protection-deprotection steps are introduced . Furthermore, in drug design, the -CF3 group is not merely a structural spacer but a critical pharmacophore that engages in specific hydrophobic interactions, such as occupying hydrophobic shelves in enzyme active sites [1]. Substituting it with a methyl group or a hydrogen atom results in a precipitous drop in lipophilic efficiency (LipE) and target binding affinity, rendering the resulting active pharmaceutical ingredients clinically unviable [1].

Substitution Risk

Thermal behavior
Lower melting point (141–146°C) may not transfer; substitutes with higher mp alter purification protocols.
Functional group
-CF₃ modulates lipophilicity and metabolic stability; non-fluorinated analogs lack this handle.
Application validation
Solution-phase peptide synthesis not confirmed for substitutes; method development risk.

Lipophilic Efficiency (LipE) and Target Binding Affinity Enhancement

In the development of noncovalent enzyme inhibitors, the incorporation of the 3-amino-5-(trifluoromethyl)benzoic acid motif provides a massive boost to binding affinity compared to unfluorinated baselines [1]. The -CF3 group effectively fills hydrophobic pockets within target active sites [1]. Studies on analogous inhibitor scaffolds demonstrate that replacing a standard aromatic hydrogen or methyl group with a meta-CF3 group improves the inhibition constant (Ki) from the micromolar range down to the low micromolar or nanomolar range (e.g., 2.4 μM to 89 nM in optimized combinations)[1]. Crucially, this modification increases the Lipophilic Efficiency (LipE) from baseline values of ~1.37 to superior values exceeding 3.5 [1].

Evidence DimensionTarget Affinity (Ki) and Lipophilic Efficiency (LipE)
Target Compound DataKi in low μM to nM range; LipE > 3.5
Comparator Or BaselineUnsubstituted or methyl-substituted analogs (Ki ~ 21 μM; LipE ~ 1.37)
Quantified Difference>10-fold improvement in Ki and >2.0 unit increase in LipE
ConditionsStructure-based drug design assays targeting hydrophobic active site shelves

Procurement of the exact CF3-substituted precursor is mandatory for achieving the stringent potency and permeability metrics required in modern lead optimization.

Melting point
Supplier specification
Target: 141–146°C vs Comparator: 3-Amino-4-methylbenzoic acid 180–185°C; Δ 39–54°C lower.
May support purification workflow choice
Data to verify; vendor-reported

Chemoselectivity in Solution-Phase Peptide Synthesis

3-Amino-5-(trifluoromethyl)benzoic acid is specifically designated for solution-phase peptide synthesis due to its highly favorable electronic properties . The strongly electron-withdrawing nature of the -CF3 group significantly attenuates the basicity and nucleophilicity of the meta-amino group . When compared to 3-aminobenzoic acid, which is prone to rapid self-condensation upon activation of the carboxylic acid, the -CF3 variant allows for much more controlled amide coupling . This electronic deactivation means that the carboxylic acid can be activated using standard reagents with a drastically reduced rate of unwanted oligomerization .

Evidence DimensionAmine Nucleophilicity and Self-Polymerization Potential
Target Compound DataAttenuated amine nucleophilicity enabling direct carboxyl activation
Comparator Or Baseline3-Aminobenzoic acid (highly nucleophilic amine requiring Boc/Fmoc protection)
Quantified DifferenceElimination of mandatory amine protection steps during standard coupling
ConditionsSolution-phase amide coupling using standard activating agents (HATU/EDCI)

Using this specific compound streamlines synthetic workflows by reducing the need for costly and time-consuming protection-deprotection cycles.

Application validation
Supplier specification
Target: vendor-reported solution-phase peptide synthesis. Comparators (3-amino-4-methylbenzoic acid, etc.): not validated.
May reduce method-development effort for peptide coupling
Vendor-specific application note

Physicochemical Property Optimization for API Formulation

The physicochemical properties of 3-Amino-5-(trifluoromethyl)benzoic acid make it a superior building block for enhancing the pharmacokinetic profiles of drug candidates . The compound exhibits a LogP of 2.72 and a predicted carboxylic acid pKa of 3.93. In direct contrast, the non-fluorinated comparator, 3-aminobenzoic acid, has a much lower LogP (~1.5) and a higher pKa (~4.7). The >1.0 unit increase in LogP directly contributes to the enhanced passive membrane permeability of the final synthesized molecules, while the lower pKa improves the solubility profile of the precursor in polar aprotic solvents commonly used in industrial synthesis .

Evidence DimensionPartition Coefficient (LogP) and Acidity (pKa)
Target Compound DataLogP = 2.72; pKa = 3.93
Comparator Or Baseline3-Aminobenzoic acid (LogP ~ 1.5; pKa ~ 4.7)
Quantified Difference+1.2 unit increase in LogP and -0.77 unit decrease in pKa
ConditionsStandard physicochemical property evaluation at standard temperature and pressure

The higher lipophilicity ensures that downstream APIs achieve the necessary membrane permeability, directly impacting the clinical viability of the final drug product.

‑CF₃ lipophilicity
Class-level inference
Fluorinated benzoic acid class-level: ~7 wt% solubility in scCO₂ vs ~0.2 wt% for non-fluorinated; ~40× increase. Implies enhanced metabolic stability.
May enhance lipophilicity and metabolic stability in designed molecules
Class-level extrapolation; verify with specific analog
Patent-specified use
Patent context
Target: explicitly cited as intermediate for NIK inhibitors (US2008/275085 A1). Comparator 3-amino-4-methylbenzoic acid: not cited.
Supports targeted kinase inhibitor scaffold synthesis
Patent-based application context

Synthesis of Targeted Kinase and Beta-Lactamase Inhibitors

Directly leveraging the LipE and binding affinity enhancements detailed in Section 3, this compound is the premier choice for synthesizing noncovalent enzyme inhibitors[1]. The -CF3 group is perfectly positioned to engage hydrophobic active site pockets, making it an indispensable precursor for developing high-affinity therapeutics where standard methyl or unsubstituted analogs fail to achieve sub-micromolar potency[1].

Solution-Phase Peptide Synthesis and Peptidomimetics

Because the -CF3 group attenuates the nucleophilicity of the amine, this compound is highly suited for solution-phase peptide synthesis . It serves as a rigid, chemoselective aromatic spacer in peptidomimetics, allowing chemists to perform carboxyl activation and amide coupling without the strict requirement for amine protecting groups, thereby accelerating industrial scale-up .

Development of High-Permeability Agrochemicals and Pharmaceuticals

Driven by its high LogP, 3-Amino-5-(trifluoromethyl)benzoic acid is utilized to purposefully increase the lipophilicity of target molecules [1]. It is the preferred building block when a development program needs to overcome poor passive membrane permeability in an active pharmaceutical ingredient, ensuring better cellular uptake than could be achieved with non-fluorinated benzoic acid derivatives [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
Peptide & peptidomimetic synthesis
Solution-phase coupling compatibility
Coupling efficiency and metabolic stability in designed peptides
Kinase inhibitor scaffold design
Patent-cited NIK inhibitor intermediate
Synthetic route fidelity to patent literature
Fluorinated agrochemical lead design
-CF₃ for lipophilicity & stability modulation
Bioavailability and stability in agrochemical models

XLogP3

1.7

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.78%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

3-Amino-5-(trifluoromethyl)benzoic acid

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